molecular formula C13H22O8 B14218234 acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate CAS No. 828923-17-7

acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate

Cat. No.: B14218234
CAS No.: 828923-17-7
M. Wt: 306.31 g/mol
InChI Key: RXVAEXHLALUXFI-DXDZSCKISA-N
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Description

Acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate is a complex organic compound that combines the properties of acetic acid and a specific cyclohexene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate typically involves the esterification of acetic acid with [(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methanol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of heterogeneous catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester functional group, converting it to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The cyclohexene ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar reactivity but lacking the cyclohexene ring.

    Methyl acetate: Another simple ester, also lacking the cyclohexene ring.

    Cyclohexyl acetate: Contains a cyclohexane ring instead of a cyclohexene ring.

Uniqueness

The uniqueness of acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate lies in its combination of an ester functional group with a hydroxylated cyclohexene ring. This structure imparts unique chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

828923-17-7

Molecular Formula

C13H22O8

Molecular Weight

306.31 g/mol

IUPAC Name

acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate

InChI

InChI=1S/C9H14O4.2C2H4O2/c1-6(10)13-5-7-3-2-4-8(11)9(7)12;2*1-2(3)4/h2,4,7-9,11-12H,3,5H2,1H3;2*1H3,(H,3,4)/t7-,8-,9+;;/m0../s1

InChI Key

RXVAEXHLALUXFI-DXDZSCKISA-N

Isomeric SMILES

CC(=O)O.CC(=O)O.CC(=O)OC[C@@H]1CC=C[C@@H]([C@@H]1O)O

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)OCC1CC=CC(C1O)O

Origin of Product

United States

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